molecular formula C21H22ClN5 B11530987 N-[(E)-(2-chlorophenyl)methylidene]-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-[(E)-(2-chlorophenyl)methylidene]-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B11530987
M. Wt: 379.9 g/mol
InChI Key: SFUCVDCYVILHAT-UHFFFAOYSA-N
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Description

(E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methyltetrazolyl group, and a cyclohexyl group

Properties

Molecular Formula

C21H22ClN5

Molecular Weight

379.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclohexyl]methanimine

InChI

InChI=1S/C21H22ClN5/c1-16-8-7-10-18(14-16)27-20(24-25-26-27)21(12-5-2-6-13-21)23-15-17-9-3-4-11-19(17)22/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3

InChI Key

SFUCVDCYVILHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCCC3)N=CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the chlorophenyl and cyclohexyl groups. Common synthetic routes include:

    Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the tetrazole intermediate.

    Cyclohexyl Group Addition: The final step involves the formation of the imine bond, typically through a condensation reaction between the tetrazole intermediate and a cyclohexylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine bond.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with saturated imine bonds.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(2-BROMOPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE
  • **(E)-1-(2-FLUOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE
  • **(E)-1-(2-IODOPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE

Uniqueness

The uniqueness of (E)-1-(2-CHLOROPHENYL)-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and binding affinity to certain molecular targets, making it a valuable compound for various applications.

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